molecular formula C14H11BO3 B13938911 2,5-Diphenyl-1,3,2-dioxaborolan-4-one

2,5-Diphenyl-1,3,2-dioxaborolan-4-one

Cat. No.: B13938911
M. Wt: 238.05 g/mol
InChI Key: YYGJUGLOYYPZFE-UHFFFAOYSA-N
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Description

2,5-Diphenyl-1,3,2-dioxaborolan-4-one is an organic compound that belongs to the class of boronic acid derivatives It is characterized by the presence of a boron atom within a dioxaborolane ring, which is further substituted with two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diphenyl-1,3,2-dioxaborolan-4-one typically involves the reaction of phenylboronic acid with a suitable diol under dehydrating conditions. One common method is the reaction of phenylboronic acid with pinacol in the presence of a dehydrating agent such as toluene or benzene. The reaction is usually carried out under reflux conditions to facilitate the formation of the dioxaborolane ring .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

2,5-Diphenyl-1,3,2-dioxaborolan-4-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Diphenyl-1,3,2-dioxaborolan-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Diphenyl-1,3,2-dioxaborolan-4-one involves its ability to form stable complexes with various nucleophiles. The boron atom in the dioxaborolane ring acts as an electron-deficient center, allowing it to interact with electron-rich species. This interaction facilitates various chemical transformations, including cross-coupling reactions and the formation of boron-nitrogen bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Diphenyl-1,3,2-dioxaborolan-4-one is unique due to its specific structural features, such as the presence of two phenyl groups and the dioxaborolane ring. These features confer distinct reactivity and stability, making it a valuable reagent in various chemical transformations and applications .

Properties

Molecular Formula

C14H11BO3

Molecular Weight

238.05 g/mol

IUPAC Name

2,5-diphenyl-1,3,2-dioxaborolan-4-one

InChI

InChI=1S/C14H11BO3/c16-14-13(11-7-3-1-4-8-11)17-15(18-14)12-9-5-2-6-10-12/h1-10,13H

InChI Key

YYGJUGLOYYPZFE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(=O)O1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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